molecular formula C19H26ClN3O5S B13374890 Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate

Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate

Cat. No.: B13374890
M. Wt: 443.9 g/mol
InChI Key: VQGAXMCMTOQLHN-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a tert-butyl group, a chlorobenzyl sulfonyl moiety, and an oxadiazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazides and carboxylic acids. The chlorobenzyl sulfonyl group can be introduced via sulfonylation reactions using appropriate sulfonyl chlorides. The final step involves the coupling of the oxadiazole intermediate with tert-butyl carbamate under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions would result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate involves its interaction with specific molecular targets and pathways. The oxadiazole ring and sulfonyl group are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1-{5-[(2-chlorobenzyl)sulfonyl]-1,3,4-oxadiazol-2-yl}-3-methylbutylcarbamate: Similar in structure but may have different substituents or functional groups.

    1-TERT-BUTYL-3-(2-CHLOROBENZYL)UREA: Shares the tert-butyl and chlorobenzyl groups but differs in the rest of the structure.

    tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group but has a different core structure.

Uniqueness

This compound is unique due to its combination of functional groups and the presence of the oxadiazole ring. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H26ClN3O5S

Molecular Weight

443.9 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-3-methylbutyl]carbamate

InChI

InChI=1S/C19H26ClN3O5S/c1-12(2)10-15(21-17(24)28-19(3,4)5)16-22-23-18(27-16)29(25,26)11-13-8-6-7-9-14(13)20/h6-9,12,15H,10-11H2,1-5H3,(H,21,24)/t15-/m1/s1

InChI Key

VQGAXMCMTOQLHN-OAHLLOKOSA-N

Isomeric SMILES

CC(C)C[C@H](C1=NN=C(O1)S(=O)(=O)CC2=CC=CC=C2Cl)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C1=NN=C(O1)S(=O)(=O)CC2=CC=CC=C2Cl)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.